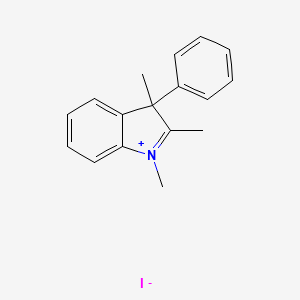
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide is a chemical compound belonging to the indolium family It is characterized by the presence of three methyl groups and a phenyl group attached to the indolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with iodobenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and requires heating at reflux temperature for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylindolenine: A precursor in the synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another indolium compound with similar structural features but different applications.
2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide: Known for its non-linear optical properties .
Uniqueness
This compound stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Propriétés
Numéro CAS |
51167-73-8 |
|---|---|
Formule moléculaire |
C17H18IN |
Poids moléculaire |
363.24 g/mol |
Nom IUPAC |
1,2,3-trimethyl-3-phenylindol-1-ium;iodide |
InChI |
InChI=1S/C17H18N.HI/c1-13-17(2,14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BLVILLJCRHQTTN-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2C1(C)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




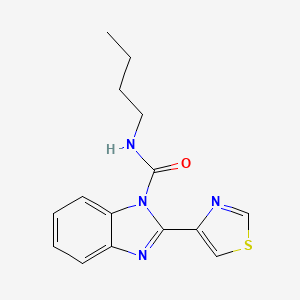
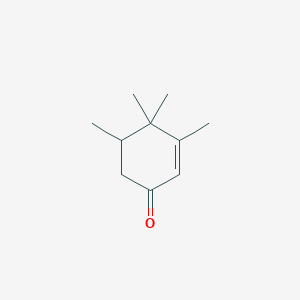

![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
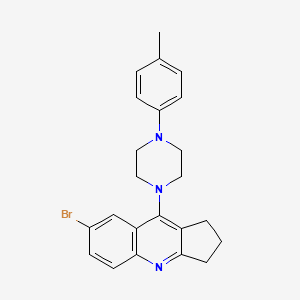
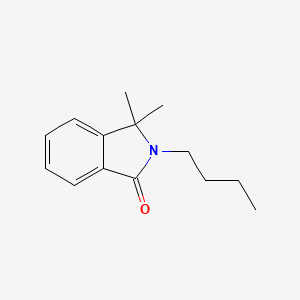
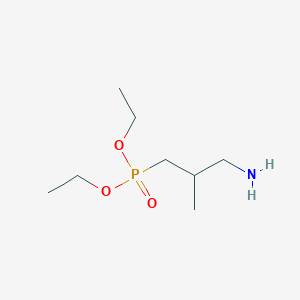
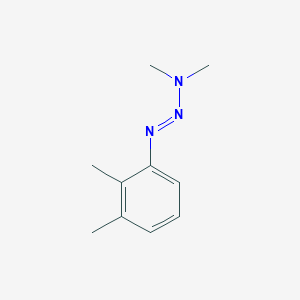
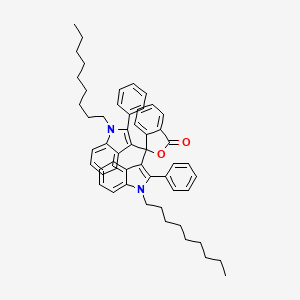
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
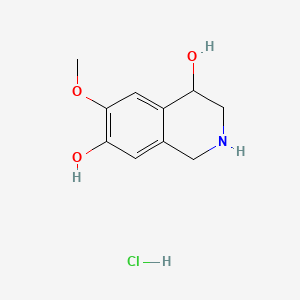
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
